molecular formula C21H23N3O4 B14159943 5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione CAS No. 489457-01-4

5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B14159943
CAS No.: 489457-01-4
M. Wt: 381.4 g/mol
InChI Key: NABUEHHRPLWHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with propan-2-yloxyphenyl and pyridin-4-ylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and subsequent substitution reactions. The key steps may include:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound has a similar pyridine and piperazine structure but differs in the diazinane ring and substituents.

    (5-Methyl-2-propan-2-yloxyphenyl)methanol: Shares the propan-2-yloxyphenyl group but lacks the diazinane ring and pyridine moiety.

Uniqueness

5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

489457-01-4

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

5-[(4-propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H23N3O4/c1-14(2)28-17-5-3-16(4-6-17)13-21(10-7-15-8-11-22-12-9-15)18(25)23-20(27)24-19(21)26/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

NABUEHHRPLWHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)CCC3=CC=NC=C3

solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.